![molecular formula C11H21N5 B13550630 [1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. For instance, it may act on histaminergic receptors, leading to anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . The compound’s structure allows it to fit into the binding sites of these receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine: can be compared with other similar compounds, such as:
3-(4-methylpiperazin-1-yl)propanoic acid: Another piperazine derivative with different functional groups.
1-(3-aminopropyl)-4-methylpiperazine: A related compound with an aminopropyl group instead of a pyrazole ring.
[4-(4-methylpiperazin-1-yl)phenyl]methanamine: A compound with a phenyl group instead of a pyrazole ring.
This compound .
Eigenschaften
Molekularformel |
C11H21N5 |
|---|---|
Molekulargewicht |
223.32 g/mol |
IUPAC-Name |
[1,3-dimethyl-5-(4-methylpiperazin-1-yl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H21N5/c1-9-10(8-12)11(15(3)13-9)16-6-4-14(2)5-7-16/h4-8,12H2,1-3H3 |
InChI-Schlüssel |
WFAYCINIDZRTGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1CN)N2CCN(CC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


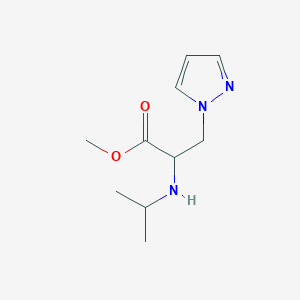
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
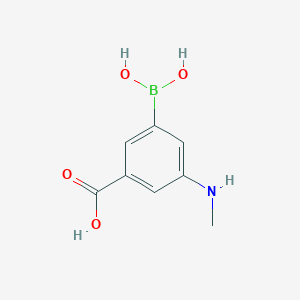
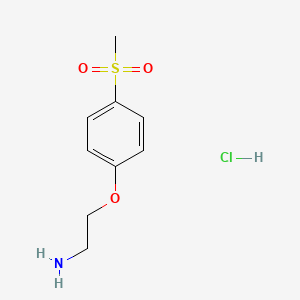

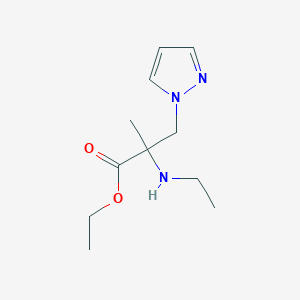
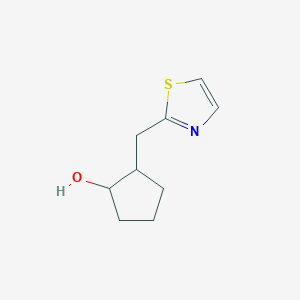
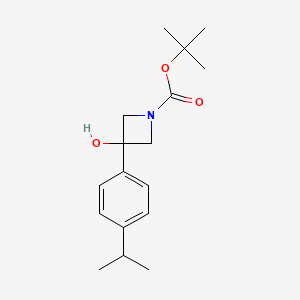



![tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)
![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)
